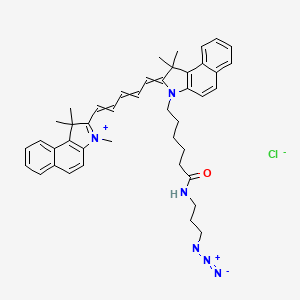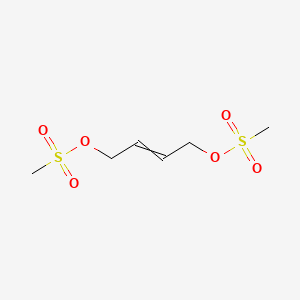
(2-Chloro-4-propoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-propoxyphenyl)methanol: is an organic compound characterized by a chloro group, a propoxy group, and a hydroxymethyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Substitution: Starting with 4-propoxyphenol, bromination at the para position followed by nucleophilic substitution with chloromethane can yield this compound.
Direct Chlorination: Direct chlorination of 4-propoxyphenol in the presence of methanol can also be employed to synthesize the target compound.
Industrial Production Methods:
Batch Process: Large-scale production often involves a batch process where reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: For higher efficiency, a continuous flow process can be used, where reactants are continuously fed into a reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
(2-Chloro-4-propoxyphenyl)methanol: undergoes various types of reactions:
Oxidation: Oxidation of the hydroxymethyl group can produce the corresponding carboxylic acid.
Reduction: Reduction of the chloro group can yield (2-hydroxy-4-propoxyphenyl)methanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Carboxylic Acid: From oxidation, the major product is (2-chloro-4-propoxyphenyl)carboxylic acid.
Hydroxyl Derivative: Reduction yields (2-hydroxy-4-propoxyphenyl)methanol.
Amine Derivatives: Substitution reactions can produce various amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chloro-4-propoxyphenyl)methanol: has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which (2-Chloro-4-propoxyphenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
4-Chlorophenol
4-Propoxyphenol
2-Chlorophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H13ClO2 |
|---|---|
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
(2-chloro-4-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO2/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h3-4,6,12H,2,5,7H2,1H3 |
Clé InChI |
DQVVSNMKIKXFBA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
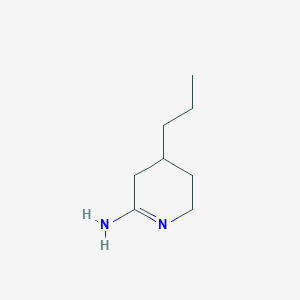
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

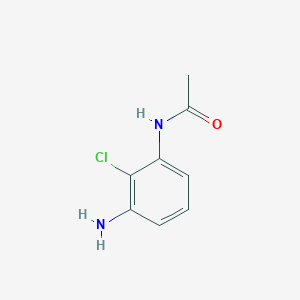
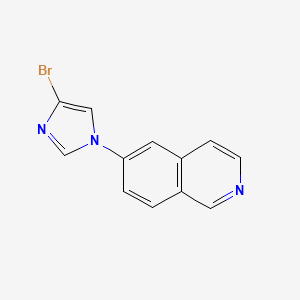
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)

![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
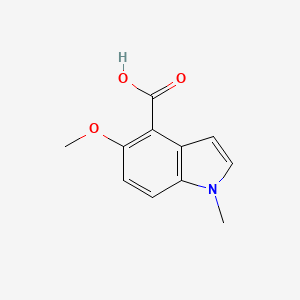
![2-[4-bromo-N-(carboxymethyl)-2-methylanilino]acetic acid](/img/structure/B15358713.png)
